Ceforanide lysine is derived from the chemical modification of ceforanide, which itself is synthesized through complex chemical processes involving various reagents and conditions. This compound falls under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial activity.
The synthesis of ceforanide lysine typically involves the following steps:
Ceforanide lysine features a complex molecular structure typical of cephalosporins, which includes:
The structural configuration allows it to effectively bind to bacterial enzymes, inhibiting cell wall synthesis.
The molecular structure can be represented as follows:
This representation highlights the key functional groups that contribute to its biological activity.
Ceforanide lysine undergoes various chemical reactions, primarily in its interaction with bacterial enzymes:
Ceforanide lysine exerts its antibacterial effect primarily through the inhibition of bacterial cell wall synthesis. The mechanism involves:
Ceforanide lysine is primarily used in clinical settings for treating various bacterial infections. Its applications include:
Ceforanide lysine is a crystalline salt complex formed between the zwitterionic antibiotic ceforanide and the amino acid L-lysine. The molecular formula is C₂₆H₃₅N₉O₈S₂, with a molecular weight of 665.74 g/mol [2] [3] [6]. The structure integrates two distinct moieties:
Stereochemically, ceforanide contains two chiral centers at positions C6 and C7 of the bicyclic β-lactam system, adopting an R configuration at both sites [(6R,7R)] [6] [8]. The lysine counterion exhibits the natural L-configuration [(S)-stereochemistry] at its α-carbon [3]. The spatial orientation critically influences antibiotic binding to penicillin-binding proteins (PBPs), with the (6R,7R) configuration optimizing PBP affinity [8].
Table 1: Molecular Architecture of Ceforanide Lysine
Component | Structural Features | Functional Role |
---|---|---|
Ceforanide moiety | β-Lactam/dihydrothiazine core; Tetrazolylthiomethyl (C3); 2-(Aminomethyl)phenylacetamido (C7) | Bactericidal activity via PBP inhibition |
Lysine moiety | α-Amino-ε-carboxy hexyl chain | Salt formation; Enhances solubility |
Systematic IUPAC Name:
L-Lysine compound with (6R,7R)-7-(2-(2-(aminomethyl)phenyl)acetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (1:1) [3] [6].
Standard Chemical Identifiers:
N[C@@H](CCCCN)C(O)=O.O=C(C(N12)=C(CSC3=NN=NN3CC(O)=O)CS[C@]2([H])[C@H](NC(CC4=CC=CC=C4CN)=O)C1=O)O
[3] [8] CCMQVCAVLNYLPS-BRQOISLDSA-N
[6] Synonyms:
Table 2: Nomenclature Systems for Ceforanide Lysine
Nomenclature Type | Designation |
---|---|
IUPAC | (6R,7R)-7-{[(2-(Aminomethyl)phenyl]acetyl}amino}-3-({[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lysine salt |
CAS Registry | 63767-79-3 |
Pharmaceutical | Ceforanide monolyine |
Solubility:
Stability:
Hygroscopicity:
Crystallinity:
Mass Spectrometry:
NMR Spectroscopy:
Infrared Spectroscopy:
Elemental Analysis:
Table 3: Spectroscopic Signatures of Ceforanide Lysine
Technique | Key Parameters/Assignments | Structural Correlation |
---|---|---|
MS (ESI+) | [M+H]⁺ m/z 666.230; Fragment m/z 519 (ceforanide) | Molecular mass; Ceforanide-lysine dissociation |
¹H NMR | δ 5.85 (H-7); δ 7.35 (phenyl-H); δ 3.12 (lysine ε-CH₂) | Stereochemistry at C7; Aromatic substitution; Lysine chain |
¹³C NMR | δ 175.2 (β-lactam C=O); δ 64.1 (C-3) | β-Lactam integrity; C3 substitution pattern |
IR (cm⁻¹) | 1770 (β-lactam); 1645 (amide I); 1400 (COO⁻ sym) | Functional group identification |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4